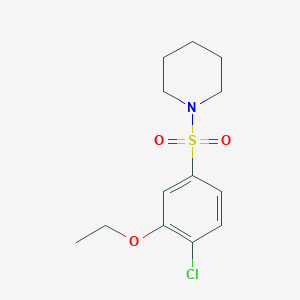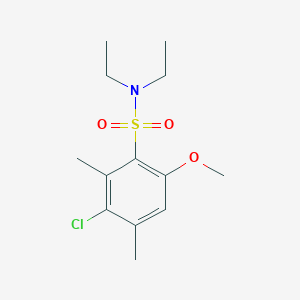
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine, also known as CES, is a chemical compound that has gained attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been studied extensively for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine may reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been shown to reduce oxidative stress and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of a wide range of inflammatory and pain-related disorders. However, one limitation of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research related to 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to investigate the potential side effects of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine and its safety profile in humans.
Métodos De Síntesis
The synthesis of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine involves a multistep process that begins with the condensation of 4-chloro-3-ethoxyaniline with piperidine-4-carboxaldehyde. The resulting intermediate is then treated with chlorosulfonic acid, which leads to the formation of 1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-piperidinol. This intermediate is then cyclized to form the final product, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine.
Propiedades
Nombre del producto |
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine |
|---|---|
Fórmula molecular |
C13H18ClNO3S |
Peso molecular |
303.81 g/mol |
Nombre IUPAC |
1-(4-chloro-3-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18ClNO3S/c1-2-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Clave InChI |
KDQLUUFPYGNZCR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)












